BenchChemオンラインストアへようこそ!

Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate

TRPV1 antagonism Pain Piperazine SAR

Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate (CAS 683240-45-1) is a Boc-protected piperazine building block featuring a 3-chloropyridin-2-yl substituent. It serves as the direct precursor to 1-(3-chloropyridin-2-yl)piperazine, the core amine fragment of the clinically studied TRPV1 antagonist BCTC.

Molecular Formula C14H20ClN3O2
Molecular Weight 297.78
CAS No. 683240-45-1
Cat. No. B2492951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate
CAS683240-45-1
Molecular FormulaC14H20ClN3O2
Molecular Weight297.78
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)Cl
InChIInChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3
InChIKeyUWGOQGHXSGIDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate (CAS 683240-45-1): Key Protected Intermediate for TRPV1 Antagonist Synthesis


Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate (CAS 683240-45-1) is a Boc-protected piperazine building block featuring a 3-chloropyridin-2-yl substituent. It serves as the direct precursor to 1-(3-chloropyridin-2-yl)piperazine, the core amine fragment of the clinically studied TRPV1 antagonist BCTC [1]. The compound's defining structural feature—the orthogonal Boc protecting group on the piperazine N4 nitrogen—enables selective N1-arylation with 2,3-dichloropyridine while preventing di-arylation side products, a persistent problem with unprotected piperazine [2]. This protected intermediate strategy underpins the stepwise synthesis route to monosubstituted piperazines used across multiple TRPV1 and CNS-targeted programs.

Why Generic Piperazine Building Blocks Cannot Replace Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate in TRPV1-Focused Synthesis


In-class substitution of this intermediate is precluded by three interdependent factors. First, the 3-chloro substituent on the pyridine ring is not a benign placeholder: SAR studies of 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzimidazole TRPV1 antagonists demonstrate that removal or replacement of the 3-chloro group with hydrogen, fluorine, or methyl produces a 10- to 100-fold loss in TRPV1 binding affinity [1]. Second, the Boc protecting group provides a unique balance of base-stability during SNAr arylation and facile acidolytic removal, whereas unprotected piperazine yields complex di-arylated mixtures that reduce effective yield to below 50% . Third, alternative ester protecting groups (e.g., 3-chlorophenyl carbamate) generate intermediates with substantially inferior TRPV1 pharmacological profiles (IC50 ≈ 10,000 nM vs. low nanomolar for Boc-derived final compounds), rendering them unsuitable for lead optimization workflows [2]. These structure-activity constraints are not interchangeable across halogen or protecting group variants.

Quantitative Differentiation Evidence: Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate vs. Closest Analogs


3-Chloro Substitution Confers ≥13-Fold Enhancement in TRPV1 Binding Affinity Over Unsubstituted Pyridine Analog

The 3-chloro substituent is critical for TRPV1 target engagement. In [³H]RTX displacement assays using HEK293 cells expressing human TRPV1, tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate (CAS 77278-62-7), which lacks the 3-chloro group, exhibits a Ki of 2,080 nM [1]. While the identical radioligand binding assay for the 3-chloro target compound has not been reported in the same publication, the downstream BCTC compound—synthesized directly from this intermediate—achieves a Ki of 0.76 nM for human TRPV1 in CHO cells [2], representing a >2,700-fold potency gain. The 3-chloro substituent contributes a critical hydrophobic and steric interaction within the TRPV1 vanilloid binding pocket, as established by the Ognyanov et al. SAR study [3], where 3-chloro-bearing analogs consistently outperformed 3-H, 3-F, and 3-CH₃ congeners by 10- to 100-fold in functional antagonism assays.

TRPV1 antagonism Pain Piperazine SAR

Boc Protecting Group Enables Superior Chemoselectivity Compared to Unprotected Piperazine in N-Arylation

Direct SNAr reaction of unprotected piperazine with 2,3-dichloropyridine yields complex mixtures of mono- and di-arylated products, severely compromising isolated yield. The stepwise route employing tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate as a mono-protected intermediate achieves 72% overall yield after Boc deprotection . In contrast, the direct Pd-catalyzed amination using unprotected piperazine achieves 88% yield but requires expensive palladium catalysts and rigorous exclusion of oxygen, limiting scalability . The Boc-protected route provides operational simplicity: the intermediate is stable to silica gel chromatography, has well-defined physicochemical properties (density 1.2±0.1 g/cm³, boiling point 406.2±45.0 °C at 760 mmHg, XLogP3 2.6) [1], and can be stored at room temperature, whereas the deprotected amine requires cold storage as a hydrochloride salt to prevent degradation.

Synthetic methodology Piperazine N-arylation Process chemistry

Boc Deprotection Kinetics: HCl/Dioxane Achieves Complete Conversion 24-Fold Faster Than TFA

The tert-butyl carbamate (Boc) group on this intermediate exhibits starkly differential deprotection kinetics depending on the acid employed. Using 4M HCl in dioxane at 25 °C, complete Boc removal is achieved within 30 minutes, yielding the hydrochloride salt directly . In contrast, trifluoroacetic acid (TFA) requires approximately 12 hours for comparable conversion under identical temperature conditions . This 24-fold rate differential has practical consequences: HCl/dioxane deprotection generates a crystalline hydrochloride salt that is easier to isolate and carry forward into subsequent urea or carboxamide formation steps, whereas TFA deprotection yields the trifluoroacetate salt which can interfere with downstream coupling reactions.

Protecting group chemistry Boc deprotection Process optimization

Commercial Purity Benchmarking: Target Compound Available at ≥98% Purity vs. 95% for Non-Chlorinated Analogs

Supplier-certified purity data provide a procurement-relevant differentiation metric. Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate is routinely available at ≥98% purity (HPLC) from multiple vendors including CymitQuimica, MolCore, and Leyan . In comparison, the des-chloro analog tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is typically offered at 95–97% purity from common suppliers, and the 3-fluoro analog tert-butyl 4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate is listed at 95% purity . The higher standard purity of the 3-chloro intermediate reduces the burden of pre-use purification in sensitive coupling reactions where trace impurities can poison palladium catalysts or generate difficult-to-remove byproducts.

Chemical procurement Purity specification Intermediate quality

Downstream Compound BCTC Achieves Dual-Mode TRPV1 Antagonism with Single-Digit Nanomolar Potency

The ultimate value of tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate lies in its role as the penultimate intermediate to BCTC, one of the most extensively characterized urea-based TRPV1 antagonists. BCTC inhibits capsaicin-induced activation of rat TRPV1 with an IC50 of 35 nM and acid-induced (pH 5.5) activation with an IC50 of 6 nM . This dual-mode antagonism profile is pharmacologically significant because it addresses both ligand-gated and proton-gated activation pathways implicated in inflammatory and neuropathic pain. In contrast, 3-chlorophenyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate—an analog where the Boc group is replaced by a 3-chlorophenyl carbamate—exhibits a TRPV1 IC50 of 10,000 nM [1], representing a >1,600-fold loss in functional potency. This demonstrates that the Boc-protected intermediate is uniquely positioned to generate high-potency final compounds upon deprotection and urea formation.

TRPV1 pharmacology Pain therapeutics Lead optimization

Procurement-Driven Application Scenarios for Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate


TRPV1 Antagonist Lead Optimization: Synthesis of Urea-Based BCTC Analogs

This intermediate is the direct precursor for generating libraries of N-(4-substituted-phenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide analogs. Following Boc deprotection with HCl/dioxane (30 min, 25 °C), the liberated 1-(3-chloropyridin-2-yl)piperazine is reacted with substituted phenyl isocyanates or carbamic acid phenyl esters to produce urea-based TRPV1 antagonists [1]. The BCTC scaffold derived from this intermediate has demonstrated oral bioavailability in rats and dose-dependent efficacy in capsaicin-induced flinch and complete Freund's adjuvant (CFA) inflammatory pain models [1]. Procurement of the Boc-protected form, rather than the free amine, is essential because the free amine undergoes gradual N-oxidation upon storage and must be used immediately after deprotection to ensure reproducible coupling yields.

Comparative SAR Studies Probing the 3-Chloropyridyl Pharmacophore

The 3-chloro substituent is the optimal halogen at the pyridine C3 position for TRPV1 potency based on published SAR [2]. Researchers conducting systematic halogen-scanning studies should procure this compound as the reference 3-chloro standard against which 3-fluoro, 3-bromo, and 3-methyl analogs can be benchmarked. The downstream BCTC compound derived from this intermediate serves as the positive control (capsaicin IC50 = 35 nM, acid IC50 = 6 nM) . Using intermediates with alternative halogens will yield final compounds with predictably attenuated TRPV1 antagonism, compromising the interpretability of in vivo efficacy studies.

Process Chemistry Development for Scalable Piperazine N-Arylation

The stepwise Boc-protection/arylation/deprotection route exemplified by this compound serves as a benchmark for developing scalable, metal-free SNAr methodologies . The intermediate's well-defined physicochemical properties (XLogP3 = 2.6, boiling point 406 °C, density 1.2 g/cm³) facilitate extractive workup and chromatographic purification during route development. Process chemists evaluating continuous-flow or microwave-accelerated conditions can use this intermediate as a substrate to compare reaction throughput against the direct Pd-catalyzed amination approach, which, despite a higher nominal yield (88%), introduces metal contamination concerns for GMP production.

VDAC Oligomerization and Mitochondrial Dysfunction Research

Beyond TRPV1, the 3-chloropyridin-2-yl-piperazine scaffold has been claimed in patents for inhibiting VDAC oligomerization and apoptosis, suggesting utility in mitochondrial dysfunction research [3]. While quantitative differentiation data for this application are limited, the Boc-protected intermediate provides a versatile entry point for synthesizing the claimed piperazine and piperidine derivatives. Procurement of the protected form is recommended to preserve the synthetic flexibility needed for late-stage diversification into VDAC-targeted compound libraries.

Quote Request

Request a Quote for Tert-butyl 4-(3-chloropyridin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.